molecular formula C8H4ClN3O B11759358 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B11759358
M. Wt: 193.59 g/mol
InChI Key: NFTKEYVLKYRSJM-UHFFFAOYSA-N
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Description

4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-3-nitropyridine with ethyl cyanoacetate in the presence of a base can yield the desired compound through subsequent cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt key signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its potential as an anticancer agent set it apart from other similar compounds .

Properties

Molecular Formula

C8H4ClN3O

Molecular Weight

193.59 g/mol

IUPAC Name

4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4ClN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)

InChI Key

NFTKEYVLKYRSJM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=C2NC1=O)C#N)Cl

Origin of Product

United States

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